molecular formula C20H16F2N6OS B2978827 N-(4-fluorobenzyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 863458-84-8

N-(4-fluorobenzyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Cat. No.: B2978827
CAS No.: 863458-84-8
M. Wt: 426.45
InChI Key: YRIVZULWAQDNLS-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a triazolopyrimidine derivative characterized by a fused triazole-pyrimidine core. Key structural features include:

  • A thioether linkage (-S-) at position 7 of the pyrimidine ring, enhancing metabolic stability compared to oxygen analogs.
  • Two fluorobenzyl substituents: a 4-fluorobenzyl group on the acetamide moiety and a 2-fluorobenzyl group on the triazole ring. These fluorine atoms influence electronic properties and lipophilicity.

The fluorine substitutions in this compound may optimize target binding and pharmacokinetics.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F2N6OS/c21-15-7-5-13(6-8-15)9-23-17(29)11-30-20-18-19(24-12-25-20)28(27-26-18)10-14-3-1-2-4-16(14)22/h1-8,12H,9-11H2,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRIVZULWAQDNLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=C(C(=NC=N3)SCC(=O)NCC4=CC=C(C=C4)F)N=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F2N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide typically involves multiple steps:

    Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as 3-amino-1,2,4-triazole and a suitable aldehyde or ketone.

    Introduction of Fluorobenzyl Groups: The fluorobenzyl groups are introduced via nucleophilic substitution reactions. This step often involves the use of 4-fluorobenzyl chloride and 2-fluorobenzyl chloride as reagents.

    Thioacetamide Linkage Formation: The final step involves the formation of the thioacetamide linkage, which can be achieved through a reaction between the triazolopyrimidine intermediate and a thioacetamide derivative under suitable conditions, such as the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioacetamide linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazolopyrimidine core or the fluorobenzyl groups, potentially altering the compound’s biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazolopyrimidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(4-fluorobenzyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its fluorobenzyl groups and triazolopyrimidine core may interact with proteins, nucleic acids, or other biomolecules, making it a valuable tool for probing biological systems.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Compounds with similar structures have shown promise as antiviral, anticancer, and anti-inflammatory agents, suggesting that this compound may have similar applications.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The fluorobenzyl groups may enhance binding affinity to these targets, while the triazolopyrimidine core could modulate the compound’s overall activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: N-(2-chlorobenzyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

This compound () shares the triazolo[4,5-d]pyrimidine core and thioacetamide backbone but differs in substituents:

Property Target Compound Analog ()
Molecular Formula C₂₀H₁₆F₂N₆OS C₂₀H₁₆ClFN₆OS
Molecular Weight ~426.07 g/mol 442.9 g/mol
Acetamide Substituent 4-fluorobenzyl (electron-withdrawing para-fluoro) 2-chlorobenzyl (lipophilic ortho-chloro)
Triazole Substituent 2-fluorobenzyl (ortho-fluoro; steric hindrance) 4-fluorobenzyl (para-fluoro; enhanced electronic effects)
Key Implications Lower molecular weight, reduced lipophilicity (vs. Cl), potential for improved solubility Higher lipophilicity (Cl substituent), possibly better membrane permeability

The chlorine in the analog increases molecular weight and logP, which may enhance tissue penetration but reduce aqueous solubility. Conversely, the fluorine in the target compound improves metabolic stability and polarity .

Comparison with Thiazolo[4,5-d]pyrimidine Derivatives ()

describes thiazolo[4,5-d]pyrimidines, which replace the triazole ring with a thiazole (S and N atoms). Key differences:

Feature Triazolo[4,5-d]pyrimidine (Target) Thiazolo[4,5-d]pyrimidine ()
Heterocyclic Core Triazole (3 N atoms; aromatic, planar) Thiazole (1 S, 1 N; less electron-rich)
Electronic Properties Higher nitrogen content enhances hydrogen-bonding capacity Sulfur contributes to lipophilicity and redox activity
Reported Applications Kinase inhibition, antimicrobial agents Anticancer, anti-inflammatory (e.g., compound 19 in )

The triazole core in the target compound may offer stronger interactions with polar enzyme pockets compared to thiazole derivatives .

Research Findings and Implications

  • The para-fluoro on the acetamide optimizes electronic effects without steric interference .
  • Halogen Effects : Replacing chlorine (’s analog) with fluorine reduces toxicity risks and improves pharmacokinetic profiles, as fluorine’s small size and high electronegativity minimize off-target interactions.
  • Thioether Advantage : The -S- linkage in both the target and ’s compound likely enhances oxidative stability compared to ether (-O-) analogs, as seen in related triazolopyrimidines .

Biological Activity

N-(4-fluorobenzyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological profile, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of triazolopyrimidines and is characterized by the presence of fluorobenzyl groups and a triazolopyrimidine core. The molecular formula is C20H16F2N6OSC_{20}H_{16}F_2N_6OS with a molecular weight of approximately 458.43 g/mol. Its unique structure likely contributes to its biological activity and interaction with various molecular targets.

PropertyValue
Molecular FormulaC20H16F2N6OSC_{20}H_{16}F_2N_6OS
Molecular Weight458.43 g/mol
CAS Number863458-84-8

The biological activity of this compound is believed to involve the inhibition of specific enzymes or modulation of receptor signaling pathways. The fluorobenzyl groups enhance binding affinity to these targets, potentially leading to increased efficacy in therapeutic applications.

Anticancer Activity

Recent studies have indicated that compounds containing the triazolopyrimidine moiety exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines:

  • A549 (lung cancer)
  • MCF-7 (breast cancer)
  • HeLa (cervical cancer)

In vitro tests demonstrated that certain derivatives had IC50 values as low as 0.15 μM against MCF-7 cells and 0.83 μM against A549 cells . These findings suggest that the compound may act as a potent anticancer agent.

Antimicrobial Activity

The triazole scaffold has been recognized for its broad-spectrum antimicrobial properties. Compounds with similar structures have exhibited significant activity against both Gram-positive and Gram-negative bacteria as well as fungi. For instance, derivatives have shown minimum inhibitory concentrations (MICs) ranging from 1–8 μg/mL against various bacterial strains . This highlights the potential for this compound to serve as a lead compound in developing new antimicrobial agents.

Case Studies and Research Findings

  • Antitumor Activity Study :
    • A study evaluated several triazolopyrimidine derivatives for their antitumor activity using the MTT assay. Among them, compounds with similar structural features displayed IC50 values significantly lower than standard chemotherapeutics like Cisplatin .
  • Mechanistic Insights :
    • Research indicates that compounds like this compound may induce apoptosis in cancer cells through various pathways including cell cycle arrest and activation of caspases .

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